molecular formula C14H11BrN2O3S B11358045 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11358045
M. Wt: 367.22 g/mol
InChI Key: RENLJTQEHILKRO-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by the presence of a bromine atom, a sulfone group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Oxidation: The sulfone group is introduced by oxidizing the thiazine ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfone group can be reduced to a sulfide or sulfoxide using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Oxidation Reactions: Further oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Reduction: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., tetrahydrofuran, ethanol), and low temperatures.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane), and room temperature.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Sulfide or sulfoxide derivatives.

    Oxidation: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, sulfone group, and acetamide moiety makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H11BrN2O3S

Molecular Weight

367.22 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C14H11BrN2O3S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)17(12)8-14(16)18/h1-7H,8H2,(H2,16,18)

InChI Key

RENLJTQEHILKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)N

Origin of Product

United States

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